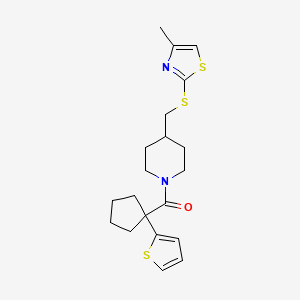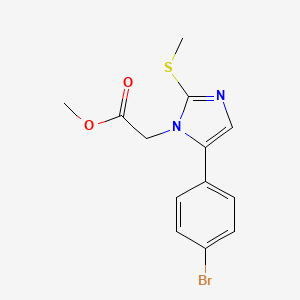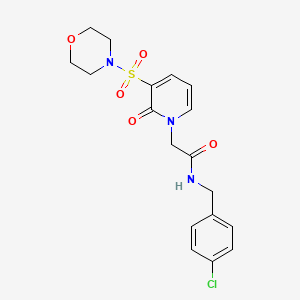![molecular formula C21H17ClN4O2S3 B2815300 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1021251-39-7](/img/no-structure.png)
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S3 and its molecular weight is 489.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Applications
Compounds synthesized from abietic acid, a precursor closely related in structure to the query compound, have shown good anti-inflammatory activity, comparable to the reference drug Prednisolone (Abdulla, 2008). This indicates the potential of thiazolo[4,5-d]pyrimidin derivatives in the development of new anti-inflammatory agents.
Antitumor Applications
New pyrazolo[3,4-d]pyrimidine derivatives, which share a structural motif with the query compound, have been evaluated for their antitumor activity against the human breast adenocarcinoma cell line MCF7. A subset of these derivatives showed mild to moderate activity, indicating the potential for cancer treatment applications (El-Morsy et al., 2017).
Antimicrobial Applications
Thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, similar to the query compound, were synthesized and showed promising in vitro antimicrobial activity against various bacterial and fungal strains (El Azab & Abdel‐Hafez, 2015). This suggests the applicability of such compounds in addressing microbial infections.
Antimalarial Effects
Compounds structurally related to the query molecule have been synthesized and tested for their antimalarial effects, demonstrating activity against P. berghei in mice. This highlights the potential for the development of new antimalarial drugs (Werbel et al., 1973).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thiazole ring, followed by the coupling of the thiazole ring with the pyrimidine ring, and finally, the addition of the N-(4-ethylphenyl)acetamide group to the thiazole-pyrimidine ring system.", "Starting Materials": [ "4-chlorobenzaldehyde", "thiourea", "ethyl acetoacetate", "4-ethylphenylamine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "sodium hydroxide", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "sodium thiosulfate", "sodium chloride", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chlorophenylthiourea by reacting 4-chlorobenzaldehyde with thiourea in ethanol.", "Step 2: Synthesis of 2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine by reacting 4-chlorophenylthiourea with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 3: Synthesis of 3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine by reacting 2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine with acetic anhydride and phosphorus pentoxide.", "Step 4: Synthesis of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide by reacting 3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine with 4-ethylphenylamine in the presence of sodium hydroxide, followed by the addition of acetic acid and sodium nitrite to form the diazonium salt, which is then coupled with the thiazole-pyrimidine ring system in the presence of sodium bicarbonate. The resulting compound is then purified by recrystallization from ethanol and water." ] } | |
Numéro CAS |
1021251-39-7 |
Formule moléculaire |
C21H17ClN4O2S3 |
Poids moléculaire |
489.02 |
Nom IUPAC |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C21H17ClN4O2S3/c1-2-12-3-7-14(8-4-12)23-16(27)11-30-20-24-18-17(19(28)25-20)31-21(29)26(18)15-9-5-13(22)6-10-15/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28) |
Clé InChI |
VBLSQEWLLJDTAO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B2815217.png)
![1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2815220.png)


![N-(3,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2815230.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2815232.png)
![Methyl 3-{2-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2815233.png)
![9-(4-Phenylpiperazino)-8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2815235.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyridazin-4(1H)-one](/img/structure/B2815237.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2815238.png)

